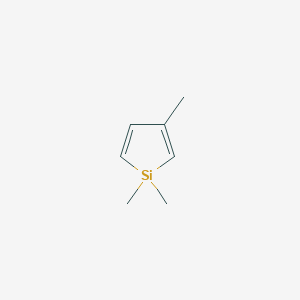

1,1,3-Trimethyl-1H-silole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82764-04-3 |

|---|---|

Molecular Formula |

C7H12Si |

Molecular Weight |

124.25 g/mol |

IUPAC Name |

1,1,3-trimethylsilole |

InChI |

InChI=1S/C7H12Si/c1-7-4-5-8(2,3)6-7/h4-6H,1-3H3 |

InChI Key |

JMHDRLONERVWNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C[Si](C=C1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,3 Trimethyl 1h Silole

Reductive Dimerization Strategies for Silole Ring Formation

Reductive dimerization represents a key strategy for the formation of the silole ring. This approach typically involves the reduction of suitable precursors to generate reactive intermediates that subsequently dimerize and cyclize.

Lithium-Mediated Cyclization Reactions

Lithium-mediated cyclization is a prominent method for silole synthesis. This process often involves the use of lithium metal or lithium arenides to reduce unsaturated organic compounds, leading to the formation of organodilithium species. nih.govchemrxiv.orgchemrxiv.org These highly reactive intermediates can then be trapped with dichlorosilanes to construct the silole ring. nih.govchemrxiv.org For instance, the reduction of styrenes with a lithium arenide in a flow microreactor can generate 1,4-organodilithiums, which upon reaction with dichlorodimethylsilane, can yield silole derivatives. nih.govchemrxiv.org The use of flow microreactors is crucial in this process to control the generation of highly unstable radical anions and prevent unwanted polymerization, thereby improving the efficiency and selectivity of the reductive dimerization. nih.govchemrxiv.org

The generation of silole dianions through the reduction of dichlorosiloles with lithium in THF is another established method. researchgate.net For example, 1,1-dichloro-2,3,4,5-tetraphenyl-1-silacyclopentadiene can be reduced with lithium to form the corresponding silole dianion, which can then be functionalized. researchgate.net

Optimization of Reaction Conditions and Precursor Design

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired silole products. Factors such as the choice of reducing agent, solvent, temperature, and reaction time play a significant role. For example, in lithium-mediated reactions, the nature of the lithium source, such as lithium sand or spherules, can influence the reactivity due to differences in surface area. thieme-connect.de

The design of the precursor molecule is also a key aspect of optimizing the synthesis. The strategic placement of functional groups can facilitate the desired cyclization pathway. For instance, the synthesis of 1,1,3-trimethyl-2-phenyl-1H-benzo[b]silole has been reported, highlighting the possibility of creating more complex silole structures through carefully designed precursors. rsc.org Furthermore, the synthesis of various substituted siloles demonstrates the versatility of these methods, allowing for the tuning of the electronic and steric properties of the final molecule. rsc.org

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers a powerful and versatile alternative for the synthesis of siloles, often providing high levels of regio- and stereoselectivity.

Palladium-Catalyzed Intramolecular Bis-Silylation Approaches

Palladium-catalyzed reactions have been successfully employed for the synthesis of silole derivatives. One such method is the intramolecular trans-bis-silylation of alkynes. acs.orgnih.gov This reaction involves the use of a palladium catalyst, often in conjunction with a copper co-catalyst, to facilitate the cyclization of a molecule containing both a disilane (B73854) and an alkyne moiety. acs.orgnih.gov For example, the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of a PdCl2(PPh3)2-CuI catalyst system affords pyridine-fused siloles. acs.orgnih.gov This approach highlights the first successful use of palladium catalysts for the trans-bis-silylation of alkynes with disilanes. acs.orgnih.gov The intramolecular silyl-Heck reaction is another palladium-catalyzed method used to form unsaturated silacycles, demonstrating the cyclization of silicon electrophiles tethered to alkenes to form five- and six-membered silicon heterocycles. nsf.gov

Sonogashira Coupling and Subsequent Intramolecular Cyclization

The Sonogashira coupling reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a valuable tool in the synthesis of silole precursors. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper co-catalyst, allows for the introduction of an alkyne group onto an aromatic or vinylic framework. wikipedia.orgbeilstein-journals.org This alkyne can then participate in a subsequent intramolecular cyclization to form the silole ring. For example, the synthesis of pyridine-fused siloles has been achieved under Sonogashira coupling conditions, where the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives leads to the formation of the silole ring through intramolecular trans-bis-silylation. acs.orgnih.gov This one-pot procedure combines the Sonogashira coupling and the cyclization step, offering an efficient route to these heterocyclic systems. acs.orgnih.gov The synthesis of thiophene-fused siloles has also been reported using a similar strategy involving Sonogashira coupling followed by rhodium-catalyzed intramolecular trans-bis-silylation. mdpi.com

[2+2+1] Cycloaddition Reactions in Silole Synthesis

[2+2+1] cycloaddition reactions provide another pathway to silole derivatives. These reactions involve the combination of two two-atom components and one one-atom component to form a five-membered ring. While less common for the direct synthesis of 1,1,3-trimethyl-1H-silole, the principles of cycloaddition are relevant to silole chemistry. For instance, NHC-stabilized silylene monohydrides have been shown to react with diphenylacetylene (B1204595) to yield a tetraphenyl-substituted silole via a [2+2+1] cycloaddition mechanism. researchgate.net This type of reaction highlights the potential for creating diverse silole structures through the controlled assembly of smaller molecular fragments. Other cycloaddition strategies, such as the [2+2] cycloaddition, are also utilized in the synthesis of four-membered rings and can be relevant in more complex synthetic routes involving silole precursors or derivatives. libretexts.org

Hydrofunctionalization and Carboboration Routes

Hydrofunctionalization and carboboration reactions represent key strategies for the synthesis of the silole ring system. These methods often involve the intramolecular cyclization of appropriately substituted alkynylsilanes.

1,1-Carboboration of Alkynylsilanes Leading to Siloles

The 1,1-carboboration of dialkynylsilanes is a powerful method for the formation of silole derivatives. sci-hub.seathensjournals.gr This reaction involves the activation of the silicon-carbon triple bond by a triorganoborane, leading to the formation of new carbon-carbon bonds and subsequent cyclization. athensjournals.gr

The general principle of 1,1-carboboration involves the interaction of an electrophilic triorganoborane with the polar Si-C≡ bond of an alkynylsilane. athensjournals.gr This interaction facilitates the cleavage of the Si-C≡ bond and the formation of a zwitterionic intermediate. A subsequent shift of an organic group from the boron to the carbon atom, along with migration of the metal fragment, results in the formation of a cis-alkenylsilane derivative. athensjournals.gr

In the case of dialkynyl(diorgano)silanes, a twofold 1,1-carboboration reaction can occur, leading to the selective formation of siloles. athensjournals.gr This process has been shown to be effective for a range of substituents on both the silicon atom and the alkyne. sci-hub.se However, the reaction conditions can be harsh, often requiring elevated temperatures for extended periods. sci-hub.se The use of highly electrophilic boranes, such as B(C6F5)3, can facilitate these reactions under milder conditions. sci-hub.se

A notable application of this methodology is the reaction of dialkynylsilanes with triethylborane (B153662) (BEt3), which preferentially yields silole structures. sci-hub.se Furthermore, intramolecular 1,1-carboboration of alkynyl(ferrocenyl)vinylsilanes, following an initial regioselective 1,2-hydroboration of the vinyl group, has been demonstrated as a route to fused silole systems. researchgate.net

| Reactant (Alkynylsilane) | Reagent (Borane) | Product (Silole Type) | Reference |

| Dialkynyl(diorgano)silanes | Triorganoboranes | Siloles | athensjournals.gr |

| Dialkynyl(diorgano)silanes | Triethylborane | Siloles | sci-hub.se |

| Alkynyl(ferrocenyl)vinylsilanes | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Fused Siloles | researchgate.net |

Hydrosilylation as a Method for Silole Derivative Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, is a versatile and widely used method for the synthesis of organosilicon compounds, including silole derivatives. acs.orgmdpi.com This reaction can be catalyzed by various transition metals and can proceed via intramolecular or intermolecular pathways. acs.orgacs.org

Intramolecular hydrosilylation of alkynes catalyzed by Lewis acids offers a route to various silacycles. acs.orgacs.org The reaction of an ortho-alkynyl-substituted phenylsilane (B129415) can yield a silole derivative through an endo-trans cyclization mode. acs.orgacs.org This approach is applicable to the synthesis of five-, six-, seven-, and eight-membered silacycles. acs.orgacs.org Ruthenium-catalyzed intramolecular hydrosilylation of 3-dimethylsilyl-2-ethynylpyridine derivatives has also been reported to produce pyridine-fused siloles. researchgate.net

Intermolecular hydrosilylation is also a valuable tool for creating silole derivatives. For instance, new functionalized 2,3,4,5-tetraphenylsiloles have been synthesized in good yields via the hydrosilylation of 1-methyl-2,3,4,5-tetraphenyl-1H-silole with p-ethynyl benzene (B151609) derivatives. tandfonline.com This method allows for the introduction of various functional groups, such as amino and carboxyl groups, onto the silole structure. tandfonline.com Similarly, silole amino acids have been synthesized through the hydrosilylation of alkene or alkyne-containing amino acids with 1-methyl-2,3,4,5-tetraphenyl-1H-silole using Karstedt's catalyst. researchgate.net

The hydrosilylation of diynes is another effective strategy for constructing polymers containing silole units. researchgate.net Copolymerization of conjugated diynes with silole-containing compounds can lead to new luminescent materials. researchgate.net Furthermore, silole-containing poly(silylenevinylene)s have been synthesized via hydrosilylation polymerization of 2,5-bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenylsilole with various aromatic silylhydrides. zenodo.org

| Hydrosilylation Type | Substrate(s) | Catalyst/Reagent | Product | Reference |

| Intramolecular | ortho-Alkynyl-substituted phenylsilane | Lewis Acid | Silole derivative | acs.orgacs.org |

| Intramolecular | 3-Dimethylsilyl-2-ethynylpyridine derivatives | Ruthenium catalyst | Pyridine-fused siloles | researchgate.net |

| Intermolecular | 1-Methyl-2,3,4,5-tetraphenyl-1H-silole, p-Ethynyl benzene derivatives | RhCl(PPh3)3 | Functionalized 2,3,4,5-tetraphenylsiloles | tandfonline.com |

| Intermolecular | 1-Methyl-2,3,4,5-tetraphenyl-1H-silole, Alkene/alkyne-containing amino acids | Karstedt's catalyst | Silole amino acids | researchgate.net |

| Polymerization | 2,5-Bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenylsilole, Aromatic silylhydrides | - | Silole-containing poly(silylenevinylene)s | zenodo.org |

Derivatization and Functionalization Strategies of Silole Precursors

The modification of pre-existing silole structures provides a versatile avenue for the synthesis of a wide array of functionalized silole derivatives. These strategies can be broadly categorized into reactions involving silole anions and dianions, and post-cyclization modifications of the silole core.

Synthesis from Silole Anions and Dianions

Silole anions and dianions are valuable intermediates in the synthesis of various silole derivatives. mdpi.comgelest.com These species can be generated through the reduction of halosiloles or by deprotonation of Si-H or C-H bonds on the silole ring. gelest.comnih.gov

The reaction of 1,1-dichloro-2,3,4,5-tetraphenylsilole with an excess of lithium or sodium can generate the corresponding silole dianion. gelest.comkoreascience.kr These dianions are versatile nucleophiles that can react with a variety of electrophiles. For example, quenching the dianion with alkyl halides or trimethylsilyl (B98337) chloride leads to the formation of 1,1-disubstituted siloles. mdpi.comkoreascience.kr This method allows for the synthesis of both symmetrically and unsymmetrically substituted siloles. mdpi.com

Hemisilylation of the silole dianion with one equivalent of trimethylsilyl chloride yields a 1-trimethylsilyl-substituted silole anion. mdpi.comsemanticscholar.org This anion can then be further functionalized by reaction with alkyl halides to produce unsymmetrically substituted siloles. mdpi.comsemanticscholar.org

Silole monoanions can also be generated by the cleavage of a Si-Si bond in a bis-silole compound with alkali metals. gelest.com These monoanions exhibit some degree of aromatic character and can react with electrophiles. gelest.com However, the synthesis and characterization of silole anions have been a subject of some debate in the literature. gelest.com

| Silole Intermediate | Generation Method | Reactant | Product | Reference |

| Silole Dianion | Reduction of 1,1-dichloro-2,3,4,5-tetraphenylsilole with Li or Na | Alkyl halides, Trimethylsilyl chloride | 1,1-Disubstituted siloles | mdpi.comgelest.comkoreascience.kr |

| 1-Trimethylsilyl Silole Anion | Hemisilylation of silole dianion with trimethylsilyl chloride | Alkyl halides | Unsymmetrically substituted siloles | mdpi.comsemanticscholar.org |

| Silole Monoanion | Cleavage of Si-Si bond in bis-silole with alkali metals | Electrophiles | Functionalized siloles | gelest.com |

Post-Cyclization Modification of the Silole Core

Post-cyclization modification involves the chemical transformation of an already formed silole ring to introduce new functional groups or alter the substitution pattern. This approach allows for the fine-tuning of the electronic and photophysical properties of silole-based materials. tandfonline.com

One common strategy is the substitution at the silicon center of the silole ring. The generation of dilithio or disodio derivatives of a silaindene (a benzannulated silole) followed by quenching with electrophiles like methyl iodide or trimethylsilyl chloride provides a route to substituted silaindenes. doi.org

Functionalization at the carbon positions of the silole ring is also a key strategy. For example, 1,1-dialkyl-2,5-dibromo-3,4-diphenylsiloles can serve as starting materials for the synthesis of 1,1-dialkyl-2,5-diethynyl-3,4-diphenylsiloles through desilylation reactions.

Furthermore, the development of synthetic methods for the direct functionalization of the silole core is an active area of research. While the susceptibility of the silole core to nucleophiles can present challenges during post-modification, specific reaction conditions have been developed to achieve desired transformations. researchgate.net

It is important to note that the term "post-cyclization modification" can also encompass skeletal rearrangements of the cyclized core, although this is more commonly observed in the biosynthesis of complex natural products like triterpenoids. nih.gov In the context of synthetic silole chemistry, this term primarily refers to the substitution and functionalization of the intact silole ring.

| Starting Silole | Reagent(s) | Modification Type | Product | Reference |

| Silaindene | Li or Na, then MeI or Me3SiCl | Substitution at Silicon | Substituted Silaindene | doi.org |

| 1,1-Dialkyl-2,5-dibromo-3,4-diphenylsiloles | - | Desilylation | 1,1-Dialkyl-2,5-diethynyl-3,4-diphenylsiloles |

Electronic Structure and Aromaticity of 1,1,3 Trimethyl 1h Silole

Theoretical Frameworks for Silole Electronic Properties

The electronic behavior of siloles is understood through several key theoretical concepts that describe aromaticity and orbital interactions in cyclic, conjugated systems.

In 1931, physicist Erich Hückel developed a set of criteria to determine if a planar ring-shaped molecule would exhibit aromatic properties. This principle, now known as Hückel's rule, is a cornerstone for assessing aromaticity. researchgate.net For a molecule to be considered aromatic, it must satisfy four key conditions:

It must be cyclic: The molecule must contain a ring of atoms.

It must be planar: All atoms contributing to the aromatic ring must lie in the same plane to allow for effective orbital overlap.

It must be fully conjugated: Every atom in the ring must possess a p-orbital that can participate in resonance, creating a continuous loop of overlapping orbitals.

It must contain (4n+2) π electrons: The cyclic, planar, and conjugated system must contain a specific number of delocalized π electrons, where 'n' is a non-negative integer (0, 1, 2, 3, etc.). This results in a "Hückel number" of π electrons, such as 2, 6, 10, or 14.

According to Hückel's Molecular Orbital Theory, this specific number of electrons allows for all bonding molecular orbitals to be completely filled, contributing to the enhanced stability characteristic of aromatic compounds. libretexts.org Molecules that are cyclic, planar, and fully conjugated but possess 4n π electrons are termed anti-aromatic and are generally highly unstable. Those that fail to meet any of the first three criteria are classified as non-aromatic.

A defining feature of the electronic structure of siloles is the interaction between the σ* (antibonding) orbitals associated with the exocyclic bonds on the silicon atom and the π* (antibonding) orbital of the butadiene moiety within the ring. This phenomenon, known as σ-π conjugation, is a key factor influencing the energy of the Frontier Molecular Orbitals (FMOs), specifically the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The FMOs, which include the Highest Occupied Molecular Orbital (HOMO) and the LUMO, are central to determining a molecule's chemical reactivity and its optical and electronic properties. ossila.comwikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is particularly important; a smaller gap generally corresponds to a molecule that is more easily excited. libretexts.org

In siloles, the silicon atom's exocyclic σ* orbitals are relatively low in energy compared to the analogous C-C σ* orbitals in cyclopentadiene. This lower energy allows for effective mixing with the π* orbital of the diene system. This σ-π conjugation significantly lowers the energy of the resulting LUMO. This effect is a primary reason for the distinct electron-accepting properties of siloles, making them promising materials for electron-transport layers in organic electronic devices. nih.govuky.edu The shape of the LUMO in silole clearly shows this extended conjugation, which is absent in its carbon-based counterpart, cyclopentadiene. The substitution pattern on the silicon atom can further modulate these FMO energies. nih.gov

| Orbital | Description | Significance in Siloles |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons in the ground state. | Represents the electron-donating capability of the molecule. Its energy level is relatively high in siloles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons in the ground state. | Represents the electron-accepting capability. Its energy is significantly lowered by σ-π conjugation, a key feature of siloles. |

Aromaticity is not limited to hydrocarbons like benzene (B151609). The concept extends to heterocyclic compounds, which are cyclic molecules containing one or more heteroatoms (atoms other than carbon, such as nitrogen, oxygen, or sulfur) within the ring. researchgate.net For a heteroaromatic compound to be aromatic, it must still adhere to the fundamental criteria of being cyclic, planar, fully conjugated, and obeying Hückel's rule of having (4n+2) π electrons.

The key consideration for heteroatoms is the contribution of their lone pair electrons to the π system. For example, in pyrrole, the nitrogen atom's lone pair resides in a p-orbital and participates in the aromatic sextet. In contrast, in pyridine, the nitrogen's lone pair is in an sp² hybrid orbital in the plane of the ring and does not contribute to the aromatic system.

Siloles, as silicon-containing heterocycles, present a unique case. The silicon atom itself does not typically contribute lone pair electrons to the π system in the same way as nitrogen or oxygen. Instead, its influence on the ring's electronic properties and aromaticity is primarily through the σ-π conjugation discussed previously. This interaction can induce a degree of "aromatic" character in the silole anion (silacyclopentadienyl anion) when it formally possesses 6 π electrons, or it can lead to unique electronic behavior in the neutral species.

Computational Quantum Chemistry Studies

To quantitatively assess the electronic structure and aromaticity of molecules like 1,1,3-Trimethyl-1H-silole, computational chemistry methods are indispensable. These tools provide detailed insights into molecular orbitals and magnetic properties that are difficult to measure directly.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic structure of molecules. nih.govresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a system from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like substituted siloles.

DFT calculations are employed to:

Optimize molecular geometries: Determining the most stable three-dimensional arrangement of atoms.

Calculate molecular orbital energies: Providing quantitative values for the HOMO, LUMO, and the HOMO-LUMO gap. rsc.org

Predict spectroscopic properties: Simulating properties like UV-Vis absorption spectra, which are related to electronic transitions. nih.gov

For substituted siloles, DFT studies have shown that the nature and position of substituent groups can significantly tune the electronic properties. For instance, substituents on the silicon atom can influence the degree of σ-π conjugation, thereby altering the LUMO energy and the electron-accepting ability of the molecule. nih.gov Similarly, substituents on the carbon atoms of the ring can also modify the HOMO and LUMO levels.

Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic compound. github.io It is based on the magnetic criterion of aromaticity, where a diatropic ring current (induced by an external magnetic field) is indicative of an aromatic system, while a paratropic current suggests an anti-aromatic system.

The NICS value is calculated as the negative of the absolute magnetic shielding at a specific point in space, typically at the geometric center of the ring (NICS(0)) or at a certain distance above the ring plane, commonly 1 Å (NICS(1)). github.ionih.gov

Negative NICS values indicate magnetic shielding and are characteristic of aromaticity.

Positive NICS values indicate deshielding and are characteristic of anti-aromaticity.

NICS values close to zero suggest a non-aromatic system. wikipedia.org

NICS calculations, often performed using DFT, are a standard tool for quantifying the aromatic character of both well-known and novel cyclic systems. For substituted heterocycles, NICS values can reveal how different substituents impact the degree of aromaticity. nih.gov For instance, studies on substituted benzenes show that the NICS values vary with the electron-donating or electron-withdrawing nature of the substituent, although the correlation is not always straightforward. nih.gov In the case of siloles, NICS calculations can quantify the aromatic character of the parent ring and its substituted derivatives, providing insight into the electronic consequences of methylation and other functionalizations.

| Compound Type | Typical NICS(1) Value (ppm) | Indication |

|---|---|---|

| Aromatic (e.g., Benzene) | Negative (e.g., ~ -10) wikipedia.org | Diatropic ring current |

| Non-aromatic (e.g., Cyclohexane) | Near Zero (e.g., ~ -2) wikipedia.org | No significant ring current |

| Anti-aromatic (e.g., Cyclobutadiene) | Positive (e.g., ~ +28) wikipedia.org | Paratropic ring current |

Magnetic Properties as Indicators of Aromatic Character

The aromaticity of cyclic conjugated molecules is fundamentally linked to their magnetic properties. In the presence of an external magnetic field, aromatic compounds exhibit a diatropic ring current, a phenomenon where the delocalized π-electrons circulate, inducing a magnetic field that opposes the external field in the center of the ring. This induced field leads to characteristic shifts in nuclear magnetic resonance (NMR) spectra, providing a powerful tool for quantifying aromatic character.

One of the most widely used magnetic descriptors of aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)z), where the effect of local σ-electron contributions is minimized. Negative NICS values indicate a diatropic ring current and thus aromaticity, while positive values suggest a paratropic current, characteristic of antiaromaticity.

For silole systems, including this compound, computational studies have been instrumental in elucidating their aromatic character. The parent 1H-silole exhibits a low degree of aromaticity, which can be significantly influenced by substitution at the silicon atom and on the butadiene fragment. The exocyclic σ-donation and π*-acceptance of the silyl (B83357) group, along with the hyperconjugative effects of substituents, play a crucial role in modulating the electronic structure and, consequently, the magnetic properties of the silole ring.

In the case of this compound, the methyl groups introduce electronic and steric effects that fine-tune its aromaticity. The methyl group at the 3-position acts as an electron-donating group, influencing the π-electron delocalization within the butadiene moiety. The two methyl groups attached to the silicon atom primarily exert their influence through inductive and hyperconjugative effects on the silicon atom's orbitals, which in turn affects the σ-π conjugation, a key factor in silole aromaticity.

| Aromaticity Indicator | Significance | Expected Trend for this compound |

| NICS(0) | Magnetic shielding at the ring center | Negative value, indicating aromaticity |

| NICS(1)z | Magnetic shielding above the ring plane (less influenced by local effects) | More negative than unsubstituted silole, suggesting enhanced aromaticity |

| ¹H NMR Chemical Shifts | Shielding/deshielding of ring protons | Upfield shift of ring protons compared to a non-aromatic reference |

| Magnetic Susceptibility Anisotropy | Difference in magnetic susceptibility parallel and perpendicular to the ring | Negative value, consistent with a diatropic ring current |

Excited State Aromaticity and its Photophysical Implications

The concept of aromaticity is not confined to the electronic ground state. According to Baird's rule, the aromaticity of cyclic conjugated molecules can be reversed in their lowest excited triplet state (T₁) and, in many cases, their lowest excited singlet state (S₁). researchgate.net This phenomenon, known as excited-state aromaticity (or antiaromaticity), has profound implications for the photophysical and photochemical behavior of these molecules. acs.orgnih.gov

For a molecule like this compound, which possesses a degree of aromaticity in its ground state, it is predicted to become antiaromatic in its lowest excited states. researchgate.net This switch in electronic character upon photoexcitation can lead to distinct photophysical properties. The transition from an aromatic ground state to an antiaromatic excited state can influence the molecule's absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

The photophysical implications of excited-state antiaromaticity in siloles are significant for their applications in organic electronics and photonics. The change in geometry and electronic distribution upon excitation can facilitate non-radiative decay pathways, potentially leading to lower fluorescence quantum yields. However, this same structural flexibility in the excited state is also a key attribute for the development of aggregation-induced emission (AIE) luminogens, where restricted intramolecular rotations in the aggregated state block non-radiative decay channels and enhance fluorescence.

Furthermore, the antiaromatic character of the excited state can make the molecule more susceptible to photochemical reactions that are forbidden or kinetically slow in the ground state. acs.org This opens up possibilities for designing novel photoresponsive materials based on the silole framework.

The study of excited-state dynamics in molecules like this compound often involves ultrafast spectroscopic techniques, such as transient absorption and time-resolved photoelectron spectroscopy, coupled with quantum chemical calculations. mdpi.com These methods allow for the direct observation of the electronic and structural changes that occur on femtosecond to picosecond timescales following photoexcitation.

| Property | Ground State (S₀) | Lowest Excited State (S₁/T₁) | Photophysical Implication |

| Aromaticity | Aromatic | Antiaromatic (predicted by Baird's rule) | Influences excited-state geometry and reactivity |

| Geometry | Planar (butadiene moiety) | Potentially more distorted | Affects vibrational coupling and non-radiative decay |

| Fluorescence | - | Can be quenched by non-radiative pathways | Lower quantum yields in solution |

| Photoreactivity | Relatively stable | Enhanced | Potential for novel photochemical applications |

Influence of Methyl Substitution on the Aromatic Character and Electronic Configuration of this compound

The substitution pattern on the silole ring is a critical determinant of its electronic structure and aromaticity. In this compound, the three methyl groups exert a combination of inductive and hyperconjugative effects that modify the properties of the parent 1H-silole framework.

Inductive and Hyperconjugative Effects of Methyl Groups:

1,1-Dimethylsilyl Group: The two methyl groups attached to the silicon atom are electron-donating through induction. libretexts.org This increases the electron density on the silicon atom, which in turn influences the σ-π conjugation with the butadiene fragment. This enhanced conjugation is a key feature of silole aromaticity, distinguishing it from its carbon analogue, cyclopentadiene.

3-Methyl Group: The methyl group at the 3-position of the butadiene moiety also acts as an electron-donating group through hyperconjugation. This effect increases the electron density within the π-system of the ring, which can further stabilize the delocalized electronic structure and enhance its aromatic character. libretexts.org

Electronic Configuration:

The electronic configuration of the central silicon atom in this compound is [Ne] 3s² 3p². wikipedia.org In the context of the molecule, the silicon atom forms two σ-bonds with the methyl groups and two σ-bonds with the carbon atoms of the ring. The involvement of silicon's d-orbitals in bonding is a topic of ongoing discussion, but the concept of σ-π conjugation, where the low-lying σ* orbitals of the exocyclic Si-C bonds interact with the π-system of the butadiene fragment, is widely accepted as a major contributor to the unique electronic properties of siloles.

The methyl substitutions modify the energy levels of the molecular orbitals. The electron-donating effects of the methyl groups will raise the energy of the highest occupied molecular orbital (HOMO) and potentially alter the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. This has direct consequences for the molecule's absorption and emission properties, typically leading to a red-shift in the spectra compared to the unsubstituted silole.

| Substituent | Position | Electronic Effect | Impact on Aromaticity | Impact on Electronic Configuration |

| Methyl | 1 | Inductive donation | Enhances σ-π conjugation | Raises HOMO energy level |

| Methyl | 1 | Inductive donation | Enhances σ-π conjugation | Raises HOMO energy level |

| Methyl | 3 | Hyperconjugation | Increases π-electron density | Modifies π-orbital energies |

Despite a comprehensive search for the chemical compound "this compound," specific experimental data required to generate the requested article is not available in the public domain. Searches for its synthesis, spectroscopic characterization, and structural analysis did not yield direct results for this particular molecule.

The scientific literature provides extensive information on various substituted silole derivatives, such as those bearing phenyl, trimethylsilyl (B98337), or other bulky groups. For example, detailed spectroscopic data is available for related compounds like 1,1,3-trimethyl-2-phenyl-1H-benzo[b]silole. rsc.org This benzannulated and phenyl-substituted derivative, however, possesses a different electronic and steric environment compared to the target compound, making its data unsuitable for direct substitution.

Similarly, numerous studies describe the synthesis and characterization of other complex siloles, often focusing on their applications in materials science due to their unique photophysical properties. researchgate.netscirp.orgacs.org These reports include detailed Nuclear Magnetic Resonance (NMR) and X-ray crystallography data for the specific molecules synthesized. However, a synthetic route to, and subsequent characterization of, the simpler this compound is not described in the retrieved literature.

Without access to the foundational ¹H NMR, ¹³C NMR, ²⁹Si NMR, and single-crystal X-ray diffraction data for this compound, it is not possible to construct the detailed and scientifically accurate article as outlined in the user's request. The specific chemical shifts, coupling constants, and crystallographic parameters which form the core of the required content are absent from the available scientific literature.

Therefore, the generation of an article focusing solely on the advanced spectroscopic and structural characterization of this compound cannot be fulfilled at this time due to the lack of specific experimental data.

Advanced Spectroscopic and Structural Characterization of 1,1,3 Trimethyl 1h Silole

X-ray Diffraction (XRD) Crystallography

Determination of Bond Lengths, Bond Angles, and Molecular Conformation

The fundamental structure of the 1H-silole is a five-membered silacyclopenta-2,4-diene ring. uni-bonn.de This ring is generally non-planar, and the degree of puckering is influenced by the nature and steric bulk of the substituents on both the silicon atom and the carbon atoms of the diene moiety. idexlab.com For 1,1,3-Trimethyl-1H-silole, the two methyl groups at the silicon atom and one at the C3 position are key determinants of its conformation.

Computational studies and experimental data from analogous compounds, such as 1,1-dimethyl-2,3,4,5-tetraphenylsilole, indicate that the silole ring exhibits a slightly twisted or envelope conformation. idexlab.comd-nb.info The bond lengths within the butadiene fragment (C2=C3-C4=C5) show a distinct pattern of alternating double and single bonds. The Si-C bonds within the ring are typically longer than the C-C bonds. The exocyclic Si-C bonds to the methyl groups are standard single bonds. nih.gov

Below is a table of representative bond lengths and angles for silole rings, derived from computational studies and crystallographic data of substituted siloles. These values provide a reasonable approximation for this compound. mdpi.comresearchgate.net

| Bond/Angle | Type | Representative Value |

| Si-C (ring) | Single | ~1.85 - 1.90 Å |

| Si-C (methyl) | Single | ~1.84 - 1.88 Å |

| C=C (diene) | Double | ~1.34 - 1.36 Å |

| C-C (diene) | Single | ~1.46 - 1.48 Å |

| C-Si-C (endo) | Angle | ~91 - 93° |

| C-Si-C (exo) | Angle | ~105 - 109° |

| Si-C=C | Angle | ~110 - 112° |

| C=C-C | Angle | ~116 - 118° |

This table presents generalized data for substituted siloles to approximate the values for this compound.

The conformation of the molecule is such that the phenyl groups in more complex siloles are significantly twisted out of the plane of the silole ring to minimize steric hindrance. idexlab.com In this compound, a less sterically crowded molecule, the ring would still adopt a non-planar conformation, which is a characteristic feature of the silole family.

Crystalline Packing and Intermolecular Interactions

The solid-state arrangement, or crystalline packing, of silole derivatives is governed by a variety of weak intermolecular interactions. d-nb.info While dominant, strong forces like classical hydrogen bonds are absent in this compound, its crystal structure is stabilized by a network of weaker interactions, including van der Waals forces and C-H···π interactions. acs.orgnih.gov

In the crystal lattice of substituted siloles, molecules arrange themselves to maximize packing efficiency. The bulky substituents play a crucial role in dictating the packing motif. researchgate.net The methyl groups of this compound, while not excessively large, prevent close co-facial π-π stacking that is sometimes observed in planar aromatic systems. acs.org Instead, edge-to-face or offset stacking arrangements are more likely.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. upi.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the silole ring and its methyl substituents.

The key vibrational modes can be assigned to specific regions of the spectrum. The C-H stretching vibrations of the methyl groups and the vinyl hydrogens on the silole ring are expected in the 2800-3100 cm⁻¹ region. researchgate.net Vibrations involving the silicon atom are typically found at lower wavenumbers. The Si-C stretching vibrations are particularly characteristic. The C=C stretching of the diene moiety within the silole ring gives rise to bands in the 1550-1650 cm⁻¹ range. readthedocs.io

The table below summarizes the expected characteristic FT-IR absorption bands for this compound, based on data from analogous trimethylsilyl (B98337) compounds and general knowledge of organosilicon vibrational frequencies. nih.govrsc.orgtruman.edu

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 - 3000 | =C-H Stretch (vinyl) | Medium |

| ~2960, ~2870 | -CH₃ Stretch (asymmetric & symmetric) | Strong |

| ~1650 - 1550 | C=C Stretch (diene) | Medium |

| ~1450, ~1380 | -CH₃ Bend (deformation) | Medium |

| ~1250 | Si-CH₃ Symmetric Deformation | Strong |

| ~840 - 750 | Si-(CH₃)ₓ Rocking and Si-C Stretch | Strong |

| < 700 | Si-C Bend | Medium |

This table presents expected vibrational frequencies for this compound based on data from related organosilicon compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. researchgate.netupi.edu Silole derivatives are known for their interesting electronic properties, which arise from a unique interaction between the σ* orbitals of the exocyclic Si-C bonds and the π* orbitals of the butadiene moiety in the ring. acs.org This σ-π conjugation effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). aip.org

Theoretical calculations, primarily using Density Functional Theory (DFT), have been extensively employed to model the electronic structure of siloles and predict their HOMO-LUMO gaps. mdpi.comdiva-portal.org These computational studies show that the HOMO is typically a π-type orbital localized on the butadiene fragment, while the LUMO is a π-type orbital that also has significant contributions from the σ orbitals of the exocyclic Si-C bonds. mdpi.com

The following table presents calculated HOMO-LUMO gaps for parent silole and a related substituted silole to provide context for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Calculated Gap (eV) |

| 1,1-Dimethylsilole (model) | ~ -5.9 | ~ -1.5 | ~ 4.4 |

| 1,1,2,5-Tetramethyl-3,4-diphenylsilole (model) | ~ -5.6 | ~ -1.8 | ~ 3.8 |

This table presents theoretical data from computational studies on related silole models to approximate the values for this compound. d-nb.infomdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides valuable information about the molecular weight and structure of a compound. In the study of organosilicon compounds like this compound, mass spectrometry is crucial for confirming the molecular identity and for elucidating structural features through the analysis of fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

Following extensive searches of scientific literature and chemical databases, specific experimental mass spectrometry data, including the definitive molecular ion peak and a detailed fragmentation pattern for this compound, could not be located in the public domain. The molecular weight of this compound (C₇H₁₂Si) is approximately 124.25 g/mol , and its molecular ion (M⁺) would be expected at an m/z corresponding to this value.

While data for the exact isomer this compound is not available, analysis of related silole compounds allows for a theoretical discussion of the expected fragmentation. Upon electron ionization, the molecular ion would be formed by the loss of an electron. The subsequent fragmentation would likely involve the cleavage of the bonds with the lowest dissociation energies.

A primary and highly characteristic fragmentation pathway for siloles bearing methyl groups on the silicon atom is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This would result in a prominent fragment ion [M-15]⁺. For this compound, this would correspond to an ion at m/z of approximately 109. This [M-CH₃]⁺ ion is often a stable species and can be the base peak in the mass spectra of many methyl-substituted siloles.

Further fragmentation could involve the loss of other neutral molecules or radicals. For instance, the subsequent loss of acetylene (B1199291) (C₂H₂) from the silole ring could occur. Other potential fragmentation pathways might include rearrangements and cleavage of the silole ring structure, leading to smaller silicon-containing cationic fragments.

It is important to emphasize that without experimental data, this analysis remains predictive. The precise relative abundances of the fragment ions, which constitute the unique mass spectral fingerprint of the molecule, can only be determined through experimental measurement.

Table 4.5.1: Theoretical Mass Spectrometry Fragmentation Data for this compound

| m/z (Theoretical) | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

| 124 | [C₇H₁₂Si]⁺ (Molecular Ion) | - |

| 109 | [C₆H₉Si]⁺ | •CH₃ |

Reactivity and Reaction Mechanisms of 1,1,3 Trimethyl 1h Silole

Reactions at the Silicon Center of the Silole Ring

The silicon atom in the 1,1,3-trimethyl-1H-silole ring is a key site for various chemical transformations, including reactions with electrophiles and nucleophiles, and the formation of anionic species.

Reactions with Electrophiles and Nucleophiles at Silicon

The silicon center in siloles can be susceptible to attack by both electrophiles and nucleophiles. Nucleophilic substitution at silicon is a common reaction for organosilicon compounds. libretexts.org In the context of this compound, a nucleophile can attack the silicon atom, potentially leading to the cleavage of one of the silicon-carbon bonds within the ring or the displacement of one of the methyl groups, although the latter is less common without a good leaving group. The reaction pathway is influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles might favor ring-opening reactions.

Electrophilic attack at the silicon atom is less common due to the electropositive nature of silicon. However, certain electrophiles can interact with the molecule. For example, strong acids can lead to the protonation of the silole ring system. dtic.mil The interaction with electrophiles is more prominently observed at the carbon framework of the ring.

Formation and Reactivity of Silole Anions and Dianions

A significant aspect of silole chemistry is the formation of silole anions and dianions, which are analogues of the cyclopentadienyl (B1206354) anion. gelest.com The reduction of dihalosiloles with alkali metals is a common method to generate silole dianions. gelest.comresearchgate.net For this compound, the corresponding dichloro precursor, 1,1-dichloro-3-methyl-1H-silole, could theoretically be reduced to form the dianion. The stability and aromaticity of these anions are of considerable interest.

These anionic species are highly reactive nucleophiles. Their reactions with electrophiles, such as alkyl halides, typically result in the formation of new silicon-carbon bonds. masterorganicchemistry.com For example, the reaction of a silole dianion with an alkyl halide would be expected to yield a 1,1-dialkyl-substituted silole. The regioselectivity of these reactions can be influenced by the substituents on the silole ring and the nature of the electrophile.

Reactions at the Carbon Atoms of the Silole Ring

The butadiene moiety within the silole ring is also a site of significant reactivity, participating in ring-opening reactions and additions.

Ring-Opening Reactions of the Silole Core

The silole ring can undergo ring-opening reactions under various conditions. For instance, ring-opening polymerization (ROP) of cyclic siloxanes is a well-established method for synthesizing polysiloxanes. nih.govrsc.orggelest.com While this compound itself is not a cyclosiloxane, the principles of ring-opening can be relevant. Ring-opening of the silole can be initiated by nucleophilic or electrophilic attack, leading to linear or polymeric structures. The strain of the five-membered ring can be a driving force for such reactions. For example, hydride attack at the silicon atom can lead to C-Si bond cleavage and ring-opening. acs.org

Electrophilic and Nucleophilic Additions to the Butadiene Moiety

The conjugated diene system in this compound is susceptible to electrophilic and nucleophilic addition reactions. chemistrynotmystery.comlibretexts.org Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to the formation of different constitutional isomers. youtube.comyoutube.com The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate. The presence of the silyl (B83357) group can influence the stability of the carbocation through hyperconjugation. wikipedia.org

Siloles can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the silole acts as the diene. uwo.cawikipedia.org The reactivity of the silole in Diels-Alder reactions is influenced by the substituents on both the diene and the dienophile. These reactions provide a powerful method for the construction of complex cyclic and bicyclic systems. uwo.camasterorganicchemistry.com

Mechanistic Investigations of Chemical Transformations

The mechanisms of the reactions of siloles are a subject of ongoing research. For nucleophilic substitution at silicon, mechanisms involving pentacoordinate silicon intermediates are often proposed. researchgate.net The stereochemistry of these reactions, whether they proceed with retention or inversion of configuration at the silicon center, provides insight into the mechanistic pathway.

Mechanistic studies of electrophilic additions to the diene moiety focus on the structure and stability of the intermediate carbocations. The distribution of the positive charge in the allylic carbocation intermediate determines the ratio of 1,2- and 1,4-addition products. libretexts.org Computational studies can provide valuable information on the energetics of different reaction pathways and the structures of transition states. rsc.org

The mechanisms of ring-opening reactions can vary, from radical processes to ionic pathways, depending on the reaction conditions and the reagents involved. documentsdelivered.comcopernicus.org Understanding these mechanisms is crucial for controlling the outcome of the reactions and for the rational design of new synthetic methodologies based on silole chemistry.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms at the molecular level. For silole derivatives, DFT calculations provide valuable insights into reaction pathways, the geometries of transition states, and the associated activation energies. While specific computational studies focusing exclusively on this compound are not extensively available in the public domain, the reactivity of this molecule can be inferred from computational work on other alkyl- and aryl-substituted siloles.

The substitution pattern of this compound, with two methyl groups at the silicon atom (position 1) and one at the C3 position of the ring, is expected to influence its reactivity in several ways:

Inductive Effects: The two methyl groups attached to the silicon atom exert a +I (positive inductive) effect, donating electron density to the silicon atom. This can influence the nucleophilicity and electrophilicity of the silole ring.

Steric Effects: The methyl groups at the silicon atom also introduce steric bulk, which can hinder the approach of reactants to the silicon center and influence the regioselectivity of certain reactions.

Ring Strain: The substitution pattern can affect the strain of the silole ring, which in turn can influence its propensity to undergo ring-opening or cycloaddition reactions.

A common reaction pathway for siloles is dimerization via a [4+2] cycloaddition (Diels-Alder reaction). Computational studies on substituted siloles have shown that the activation barrier for this dimerization is sensitive to the nature of the substituents on the silicon atom. For instance, sterically bulky substituents at the silicon atom can significantly increase the activation barrier for dimerization, thereby enhancing the stability of the monomeric silole.

To illustrate the type of information gleaned from computational studies, the following table presents hypothetical data based on typical DFT calculations for the dimerization of a generic substituted silole. This data is for illustrative purposes and does not represent actual experimental or calculated values for this compound.

| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| [4+2] Dimerization | 2 x Substituted Silole | Dimerization TS | Dimer | 25.0 | -40.0 |

| Ring Opening | Substituted Silole | Ring Opening TS | Ring-Opened Product | 35.0 | -10.0 |

This is a hypothetical data table for illustrative purposes.

The elucidation of transition states is a key aspect of these computational studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry provides crucial information about the mechanism of bond formation and breakage. For a [4+2] cycloaddition of a silole, the transition state would involve the concerted formation of two new sigma bonds.

Kinetic Studies of Silole Reactivity

The rate of a reaction involving a substituted silole can be influenced by several factors, including:

Concentration of Reactants: The rate law for a reaction describes how the rate depends on the concentration of the reactants. For example, a bimolecular reaction, such as the reaction of a silole with a trapping agent, would be expected to follow second-order kinetics.

Temperature: The rate of most chemical reactions increases with temperature. The Arrhenius equation relates the rate constant to the activation energy and temperature.

Solvent: The polarity and coordinating ability of the solvent can significantly affect the rates of reactions, particularly those involving polar intermediates or transition states.

Nature of the Substituents: As discussed in the computational section, the electronic and steric effects of the substituents play a crucial role in determining the reactivity. The methyl groups in this compound would be expected to influence the rates of its reactions. The electron-donating methyl groups at the silicon atom might enhance the rate of reactions where the silole acts as a nucleophile.

A hypothetical kinetic experiment could involve monitoring the disappearance of this compound in the presence of a trapping agent using techniques like UV-Vis spectroscopy or NMR spectroscopy. The data obtained could be used to determine the rate law and the rate constant for the reaction.

The following table presents a hypothetical set of kinetic data for the reaction of a substituted silole with a generic trapping agent, illustrating how rate constants can be determined.

| Initial [Silole] (M) | Initial [Trapping Agent] (M) | Initial Rate (M/s) |

| 0.010 | 0.10 | 1.5 x 10⁻⁵ |

| 0.020 | 0.10 | 3.0 x 10⁻⁵ |

| 0.010 | 0.20 | 3.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Advanced Applications of 1,1,3 Trimethyl 1h Silole in Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of the 1,1,3-trimethyl-1H-silole scaffold are promising candidates for luminescent materials in OLEDs. Their inherent electronic properties, coupled with the potential for aggregation-induced emission, make them suitable for creating highly efficient and stable light-emitting devices.

Electroluminescence Mechanisms and Device Performance

The electroluminescence (EL) in OLEDs based on silole derivatives originates from the radiative decay of excitons formed by the recombination of injected electrons and holes within the emissive layer. wiley.com The unique electronic structure of the silole ring facilitates efficient electron injection and transport, which is crucial for achieving balanced charge carrier fluxes and, consequently, high device performance. ust.hk

In many fluorescent OLEDs, the internal quantum efficiency (IQE) is theoretically limited to 25% due to spin statistics, where only singlet excitons contribute to light emission. wiley.com However, certain silole derivatives can surpass this limit through mechanisms like thermally activated delayed fluorescence (TADF) or triplet-triplet annihilation (TTA), which allow for the harvesting of non-emissive triplet excitons. wiley.comnih.gov For instance, the design of materials with a small energy gap between the lowest singlet (S1) and triplet (T1) states enables efficient reverse intersystem crossing (RISC) from T1 to S1, enhancing the population of emissive singlet excitons. nih.gov

The performance of OLEDs incorporating silole derivatives can be exceptional. For example, a device based on a silole derivative modified with 1-phenyl-1H-phenanthro[9,10-d]imidazole groups demonstrated a high electroluminescence efficiency of 15.06 cd A⁻¹, 16.24 lm W⁻¹, and an external quantum efficiency (EQE) of 4.84%. nih.gov Another example using a chrysene-based silole derivative achieved an impressive EQE of 4.13% with deep-blue emission coordinates of (0.15, 0.07). acs.org

| Emitting Material Derivative | Max. EQE (%) | Luminance (cd/m²) | Emission Color | Reference |

| (PPI)2DMTPS | 4.84 | - | - | nih.gov |

| TPA-C-TP | 4.13 | - | Deep-Blue | acs.org |

| PN-BTZ-Cz | 2.7 | - | Red | nih.gov |

| DP-BTZ-Cz | 2.1 | - | Red | nih.gov |

Aggregation-Induced Emission (AIE) Properties of Silole Derivatives

A significant challenge in the development of solid-state luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where luminophores that are highly emissive in dilute solutions become weakly emissive or non-emissive in the aggregated or solid state. mdpi.com Silole derivatives, particularly those with propeller-like structures such as tetraphenylsilole, are archetypal examples of molecules exhibiting the opposite behavior, known as aggregation-induced emission (AIE). ust.hkmdpi.com In the AIE phenomenon, these molecules are non-luminescent in solution but become highly emissive upon aggregation. mdpi.com

The mechanism behind AIE is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state. mdpi.com In solution, the molecules can undergo low-frequency rotational or vibrational motions that provide non-radiative pathways for the decay of excitons. In the solid state, these motions are physically restricted, which blocks the non-radiative decay channels and forces the excitons to decay radiatively, resulting in strong light emission. ust.hk

The AIE properties of silole derivatives make them ideal for fabricating efficient non-doped OLEDs, where the emissive layer consists of the neat film of the AIE-active material. nih.gov This simplifies device architecture and can lead to improved stability. For example, red-emissive AIEgens derived from benzothiadiazole have been used to create non-doped OLEDs with maximum EQEs of up to 2.7%. nih.gov The twisted molecular conformations of these AIEgens can also help to reduce intermolecular π-π stacking, which further prevents emission quenching. eie.gr

Color Tuning and Emission Spectrum Modulation

The emission color of silole-based materials can be precisely tuned through chemical modification of the silole core. By introducing different substituent groups at various positions on the silole ring, the HOMO and LUMO energy levels, and thus the bandgap of the material, can be modulated. ust.hknih.gov

For instance, attaching electron-donating or electron-withdrawing groups to the silole scaffold can shift the emission wavelength across the visible spectrum. A study on 1,1,3,4-tetraphenylsilole (TPS) derivatives demonstrated that the progressive attachment of trimethylsilylethynylphenyl (TMSEP) groups to the 2,5-positions of the TPS core resulted in a significant red-shift of the emission, from blue-green to yellow. ust.hk This is attributed to the extension of the π-conjugation length and the alteration of the electronic structure of the molecule.

Furthermore, the emission spectrum can be influenced by the aggregation state of the molecules. The broad emission often observed in randomly packed AIEgens is due to the diverse molecular conformations and energy levels present in the solid state. mdpi.com By controlling the molecular packing and intermolecular interactions, it is possible to achieve narrower emission spectra and higher color purity, which is crucial for display applications. mdpi.com

Organic Field-Effect Transistors (OFETs)

The inherent electron-accepting nature of the silole ring makes its derivatives promising materials for the active layer in n-type and ambipolar OFETs. The ability to engineer their molecular structure allows for the optimization of charge transport characteristics, leading to high-performance transistors.

Charge Carrier Mobility and Transport Characteristics

Charge carrier mobility (µ) is a key performance metric for OFETs, representing how quickly charge carriers move through the semiconductor layer under an applied electric field. Silole-containing polymers have demonstrated high charge carrier mobilities due to the unique properties conferred by the silicon atom. nih.gov The longer Si-C bond length compared to a C-C bond can facilitate efficient interchain packing and strong π-π interactions, which are crucial for efficient charge transport. nih.gov

The charge transport in these materials is typically measured using the space-charge limited current (SCLC) method. chinesechemsoc.org Research has shown that copolymers incorporating dithienosilole (DTS) units can exhibit well-balanced hole and electron mobilities. For instance, a polymer based on a dithienosilole-benzothiadiazole backbone achieved a hole mobility of 4.50 × 10⁻⁴ cm²V⁻¹s⁻¹ and an electron mobility of 6.90 × 10⁻⁴ cm²V⁻¹s⁻¹. researchgate.net In some highly ordered systems, such as columnar liquid crystals based on triindole, hole mobilities can be significantly higher. acs.org

| Material Type | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | Reference |

| PCBT:N3 based film | 4.50 x 10⁻⁴ | 6.90 x 10⁻⁴ | researchgate.net |

| PC2BT:N3 based film | 6.11 x 10⁻⁴ | 9.31 x 10⁻⁴ | researchgate.net |

| PBDB-T-b-PTY6 | - | 5.3 x 10⁻⁶ | chinesechemsoc.org |

| PBDB-T:Y6 BHJ | - | 4.7 x 10⁻⁵ | chinesechemsoc.org |

Molecular Design for Enhanced Performance

The performance of OFETs based on silole derivatives can be significantly enhanced through strategic molecular design. Key strategies include extending the π-conjugation, ensuring molecular planarity, and creating donor-acceptor (D-A) structures. researchgate.net These modifications influence the frontier molecular orbital (HOMO and LUMO) energy levels, the optical bandgap, and the intermolecular packing in the solid state.

Incorporating silole units into a "push-pull" polymer architecture, where the silole acts as an electron-rich (donor) or electron-deficient (acceptor) moiety, can lower the bandgap and enhance charge carrier mobility by reducing the interchain π-π stacking distance. researchgate.net For example, a copolymer of dithienosilole and thieno[3,4-c]pyrrole-4,6-dione, a strong electron-withdrawing unit, exhibited a high power conversion efficiency of 7.3% in a solar cell, which is indicative of efficient charge transport. researchgate.net

The synthesis of highly π-extended ladder-type benzosilolothiophene derivatives through rhodium-catalyzed dehydrogenative cyclization is another effective strategy. These rigid, planar structures promote strong intermolecular interactions and ordered packing, which are beneficial for high charge mobility. Furthermore, the development of silole-fused indoles has led to materials with good electron mobilities, reaching up to 0.3 cm² V⁻¹ s⁻¹ in single-crystal OFET devices.

Photovoltaic Devices and Solar Cell Technologies

The unique electronic properties of silole derivatives, specifically their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels stemming from σ-π conjugation, make them promising materials for photovoltaic applications. Their high electron acceptability has led to their use in the fabrication of various optoelectronic devices.

Light Harvesting and Energy Conversion Efficiency

A key factor in the performance of polymer solar cells is the power conversion efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The deep Highest Occupied Molecular Orbital (HOMO) energy level of many silole-containing polymers contributes to a high Voc. acs.org For example, an alternating copolymer of dithienosilole and thienopyrrole-4,6-dione (PDTSTPD) exhibits a deep HOMO level of -5.57 eV, leading to a high Voc of 0.90 V and a notable PCE of 7.3% when blended with PC71BM. acs.org The introduction of branched alkyl chains to the dithienosilole unit in this polymer was also critical for improving its solubility, a key factor for device fabrication. acs.org

Below is a table summarizing the performance of various photovoltaic devices incorporating silole-based polymers.

| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| PF-HSTBT | PC61BM | - | - | - | 1.18 |

| PF-HOSTBT | PC61BM | - | - | - | 0.62 |

| PSiF-HSTBT | PC61BM | - | - | - | 1.20 |

| PSiF-HOSTBT | PC61BM | - | - | - | 0.83 |

| PDTSTPD | PC71BM | 0.90 | 10.95 | 0.63 | 6.20 |

| PDTSTPD (optimized) | PC71BM | - | - | - | 7.30 |

Table 1: Performance of Photovoltaic Devices with Silole-Based Polymers. Data sourced from sioc-journal.cnacs.org.

Role of Silole Units in Donor-Acceptor Polymers

In the architecture of donor-acceptor (D-A) polymers for solar cells, silole units typically function as the electron-acceptor (n-type) component. This is due to their inherent low-lying LUMO energy level, which facilitates efficient electron acceptance. sioc-journal.cn These silole-based acceptor units are often paired with electron-donating (p-type) monomers to create polymers with a low bandgap, a desirable characteristic for absorbing a broader range of the solar spectrum. rsc.org

The combination of electron-rich donor units and electron-deficient acceptor units, such as siloles, within a polymer chain leads to the formation of a bulk heterojunction (BHJ) when blended with a fullerene derivative like PCBM. rsc.org This BHJ structure is the most effective strategy for maximizing the interfacial area between the donor and acceptor, which is essential for efficient charge separation. rsc.org

For example, the copolymer of isoindigo and dithieno[3,2-b:2′,3′-d]silole, P(iI-DTS), demonstrates deep HOMO and LUMO energy levels, making it a suitable p-type polymer for high open-circuit voltage solar cells when blended with fullerene derivatives. researchgate.net Similarly, silole-containing polymers with a dithienosilole homopolymer backbone or an alternating dithienosilole and 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole copolymer backbone exhibit lowered band gaps and strong absorption in the visible region. researchgate.net The introduction of the electron-withdrawing benzothiadiazole moiety further reduces the band gap and enhances interchain interactions, leading to improved device performance. researchgate.net

The development of these D-A copolymers with silole units is a significant area of research aimed at creating photoactive materials that can efficiently harvest solar energy. rsc.org The careful design of these polymers, focusing on aspects like planarity and reduced steric hindrance, can lead to higher short-circuit current densities and power conversion efficiencies. sioc-journal.cn

Optical Memory Storage and Photochromic Applications

The ability of certain molecules to exist in two stable or metastable states that can be reversibly interconverted by light makes them candidates for optical data storage. This phenomenon, known as photochromism, is a key area of research for developing next-generation high-density data storage technologies.

Photochromic Behavior and Fatigue Resistance

Diarylethene compounds are a class of photochromic materials that show promise for optical memory storage systems. acs.org A significant challenge with many diarylethenes is their low photocycloreversion quantum yields, which hinders the efficiency of the "erase" function in data storage. acs.org However, the incorporation of a silole moiety into the backbone of a dithienylethene has been shown to produce a highly efficient photochromic compound with excellent thermal stability and fatigue resistance. acs.org

This silole-containing dithienylethene exhibits high and comparable quantum yields for both photocyclization ("write") and photocycloreversion ("erase") processes, a rare and desirable characteristic. acs.org Furthermore, the silole unit enhances the thermal stability of the closed-ring form, with negligible backward reaction to the open-ring form even at elevated temperatures (100 °C). acs.org This thermal stability is crucial for the long-term storage of data.

Fatigue resistance, the ability of a photochromic material to undergo many switching cycles without degradation, is another critical parameter for practical applications. acs.org The silole-containing dithienylethene demonstrates robust fatigue resistance, indicating that the silole moiety helps to stabilize the closed form and prevent photochemical side reactions during the switching process. acs.org This high fatigue resistance is essential for the development of reliable and durable optical memory devices. i-repository.net

The combination of high quantum yields, excellent thermal stability, and robust fatigue resistance makes silole-containing photochromic compounds promising candidates for advanced optical memory storage and photoswitching materials. acs.org

Organometallic Chemistry and Catalysis

Organometallic chemistry involves the study of compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.org These compounds, particularly transition metal complexes, are widely used as catalysts in a vast array of industrial and laboratory-scale chemical reactions. wikipedia.orgnumberanalytics.com

This compound as a Ligand in Transition Metal Complexes

While direct research on this compound as a ligand is specific, the broader class of silole derivatives demonstrates significant potential in coordination chemistry. Transition metals can form complexes with various ligands, and the resulting structures are dictated by factors such as the size of the metal and ligands, and electronic effects. libretexts.org

In the context of catalysis, organometallic complexes facilitate reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. numberanalytics.com The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity.

For instance, in rhodium-catalyzed dehydrogenative silylation reactions, the choice of phosphine (B1218219) ligands has a significant effect on the reaction's efficiency and selectivity. acs.org The use of bulky and electron-rich diphosphine ligands can favor the desired dehydrogenative silylation product over side reactions like hydrosilylation. acs.org While this example uses phosphine ligands, it highlights the principle that the ligand environment around a transition metal is key to its catalytic function. The η⁵-coordination of silolyl anions to transition metals can create complexes with unique electronic structures, potentially leading to novel catalytic applications. researchgate.net The study of such complexes is an active area of research, with the potential to develop new catalysts for a variety of chemical transformations. iupac.orglibretexts.org

Catalytic Activity of Silole-Derived Organometallic Species

The unique electronic structure of the silole ring has prompted significant research into the catalytic applications of its organometallic derivatives. Siloles, acting as ligands, can influence the reactivity and selectivity of metal centers in various catalytic transformations. Their distinct properties, such as low-lying Lowest Unoccupied Molecular Orbitals (LUMOs) and electron-withdrawing capabilities, make them promising candidates for developing novel catalysts. lsu.edu The exploration of transition metal complexes featuring silole and related silylene ligands has gained considerable attention due to their strong σ-donor characteristics and their ability to stabilize transition metals in low-valent states. rsc.org

Research has demonstrated that organometallic species derived from siloles and related silicon heterocycles are effective in several important catalytic reactions. These include alkyne metathesis, hydrosilylation, hydrogenation, and C-H bond functionalization. lsu.edursc.orgacs.org The versatility of these silicon-based ligands allows for the fine-tuning of the catalyst's electronic and steric properties to optimize performance for specific synthetic challenges.

Research Findings in Silole-Mediated Catalysis

Detailed studies have highlighted the potential of silole-based ligands in various catalytic systems. A notable area of investigation is alkyne metathesis, a powerful tool in organic synthesis that typically employs transition metal catalysts based on molybdenum (Mo) or tungsten (W). lsu.edu Researchers have envisioned using siloles as ligands for Mo(VI)-alkylidyne complexes to modulate their catalytic activity in alkyne metathesis. lsu.edu The electron-withdrawing nature of the silole ligand is hypothesized to significantly affect the reaction mechanism and efficiency. lsu.edu

In a related context, transition metal complexes of silylenes, which are divalent silicon(II) compounds, have proven to be effective catalysts for a range of transformations. rsc.org These include the hydroboration and hydrosilylation of carbonyl compounds, as well as hydrogenation reactions. rsc.org For instance, iron complexes of silylenes are active in such catalytic processes. rsc.org

Furthermore, rhodium-catalyzed intramolecular dehydrogenative silylation has been successfully used for the synthesis of 2,3-dihydrobenzo[b]siloles. acs.org This reaction involves the activation of typically unreactive C(sp³)–H bonds, demonstrating the capacity of silicon-containing organometallic systems to facilitate challenging chemical transformations. acs.org Although this example does not directly involve a pre-formed silole ligand, it results in the formation of a silole-related heterocyclic structure, underscoring the relevance of such catalytic C-Si bond formations. acs.org

The table below summarizes representative findings on the catalytic activity of organometallic species derived from or related to siloles.

| Catalyst/Ligand Type | Metal Center | Catalytic Reaction | Substrate Example | Key Findings |

| Silole Ligand (general) | Molybdenum (Mo) | Alkyne Metathesis | Alkynes | Silole ligands are explored for their potential to influence catalytic activity due to their low-lying LUMO and electron-withdrawing properties. lsu.edu |

| Silylene Ligands | Iron (Fe) | Hydroboration / Hydrosilylation | Carbonyl Compounds | Fe-silylene complexes demonstrate catalytic activity in these important reductive functionalization reactions. rsc.org |

| Silylene Ligands | Nickel (Ni) | Olefin Hydrogenation | Olefins | A bis(N-heterocyclic silylene)xanthene nickel(0) complex acts as an efficient precatalyst for olefin hydrogenation. rsc.org |

| Bidentate Diphosphines | Rhodium (Rh) | Intramolecular Dehydrogenative Silylation | 2-(dimethylsilyl)ethylbenzene | Effective for synthesizing 2,3-dihydrobenzo[b]siloles via C(sp³)–H bond activation, with ligands like dppp (B1165662) and dppbz showing good yields. acs.org |

Future Research Directions and Perspectives for 1,1,3 Trimethyl 1h Silole Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 1,1,3-Trimethyl-1H-silole and its derivatives is poised to move beyond traditional methods, embracing more efficient and environmentally benign strategies. Research into novel catalytic systems is a primary focus, aiming to improve yield, selectivity, and atom economy.

Key areas for exploration include:

Transition-Metal Catalysis: Recent breakthroughs in the synthesis of functionalized siloles have utilized rhodium and palladium catalysts. For instance, rhodium-catalyzed intramolecular trans-bis-silylation has been successfully employed to create thiophene-fused siloles mdpi.com, while palladium-catalyzed reactions have yielded pyridine-fused siloles acs.org. Adapting these catalytic systems could provide precise and efficient pathways to novel this compound analogues.

Earth-Abundant Metal Catalysts: To enhance sustainability, future research will likely pivot towards catalysts based on cheap, earth-abundant metals like cobalt and iron. acs.orgcsic.es Methodologies using air- and water-stable cobalt catalysts for dehydrogenative coupling represent a significant step towards greener processes for producing silicon precursors. csic.es

Mechanochemistry: Solvent-free synthesis using techniques like ball milling presents a significant green alternative to traditional solvent-heavy methods. researchgate.net The mechanochemical synthesis of silylcyclopentenes has demonstrated the potential of this approach for organosilicon compounds, suggesting a viable route for the sustainable production of this compound. researchgate.net

Atom-Economical Reactions: The development of synthetic routes that maximize the incorporation of starting materials into the final product, such as cycloaddition reactions, is a critical goal. A [2+2+1] cycloaddition of ynediamines with a silylene has been reported for the synthesis of 1H-siloles, offering a novel and direct approach. uni-bonn.de

Table 1: Emerging Synthetic Methodologies for Silole Compounds

| Methodology | Catalyst/Conditions | Key Advantage | Relevant Finding |

|---|---|---|---|

| Intramolecular Bis-Silylation | Rhodium or Palladium Complexes | High selectivity and access to fused systems | Synthesis of thiophene- and pyridine-fused siloles. mdpi.comacs.org |